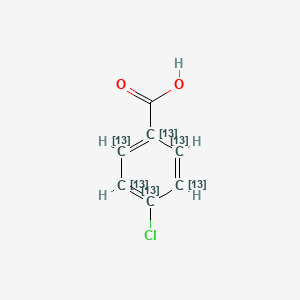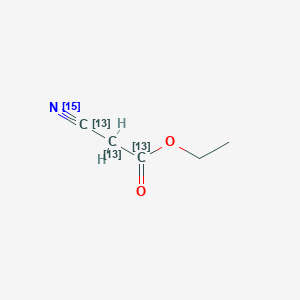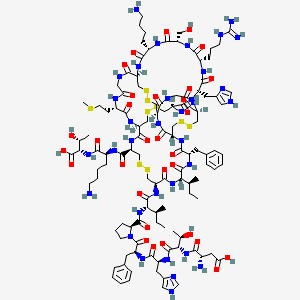![molecular formula C8H14ClNO2 B3415306 Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride CAS No. 1373253-19-0](/img/structure/B3415306.png)
Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Übersicht
Beschreibung
The compound “Ethyl (1R,5S,6R)-3-oxobicyclo [3.1.0]hexane-6-carboxylate” is a liquid with a molecular weight of 168.19 . It has a CAS Number of 1312536-44-9 . Another related compound is “Ethyl (1R,5S,6R)-2-oxobicyclo [3.1.0]hexane-6-carboxylate” with a CAS No. of 176199-50-1 .
Molecular Structure Analysis
The InChI Code for “Ethyl (1R,5S,6R)-3-oxobicyclo [3.1.0]hexane-6-carboxylate” is 1S/C9H12O3/c1-2-12-9(11)8-6-3-5(10)4-7(6)8/h6-8H,2-4H2,1H3/t6-,7+,8+ . The molecular formula is C9H12O3 .
Physical And Chemical Properties Analysis
The compound “Ethyl (1R,5S,6R)-3-oxobicyclo [3.1.0]hexane-6-carboxylate” is a liquid . The storage temperature is 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Ethylene Inhibition in Plants
1-Methylcyclopropene (1-MCP) is an ethylene action inhibitor extensively studied for its applications in agriculture and plant research. It is used to delay the ripening and senescence of fruits, vegetables, and flowers by blocking ethylene receptors. This application is significant in extending the shelf life of perishable produce and maintaining its quality during transportation and storage. (Blankenship & Dole, 2003).
Ethylene Precursor Role in Plants
The biochemical precursor to ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC) , plays a crucial role beyond being a simple precursor. ACC is involved in various plant biological processes and can act as a signaling molecule independently of ethylene. This underscores the complex interplay between ACC and ethylene in plant physiology, highlighting potential research areas for ethylene and its precursors in plant science. (Van de Poel & Van Der Straeten, 2014).
Applications in Food and Beverage Safety
Ethyl Carbamate is a compound found in fermented foods and beverages, classified as a probable human carcinogen. Its presence raises health concerns, prompting research into its formation mechanisms and potential mitigation strategies in food processing and safety. This research is crucial for developing safer food production techniques and reducing carcinogen exposure from dietary sources. (Weber & Sharypov, 2009).
Biomarker for Alcohol Consumption
Ethyl Glucuronide (EtG) in hair is explored as a biomarker for alcohol consumption. Its stability in keratin matrices like hair and nails makes it a valuable tool for assessing long-term alcohol intake, with implications for forensic science and clinical research. Understanding the influence of various pathologies on EtG levels could enhance the accuracy of alcohol consumption assessments. (Triolo et al., 2022).
Controlled Release of Active Compounds
Research on the controlled release of volatile active compounds like 1-MCP highlights advancements in packaging and storage technologies for fresh produce. These innovations aim to maintain quality, extend shelf life, and improve safety by optimizing the delivery of compounds that regulate ripening, inhibit microbial growth, or provide other protective effects. (Chen et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-11-8(10)7-5-3-9-4-6(5)7;/h5-7,9H,2-4H2,1H3;1H/t5-,6+,7?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXWRYLHEANOST-VPEOJXMDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide](/img/structure/B3415271.png)
![2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B3415277.png)




